Manganese(II) acetate tetrahydrate

Übersicht

Beschreibung

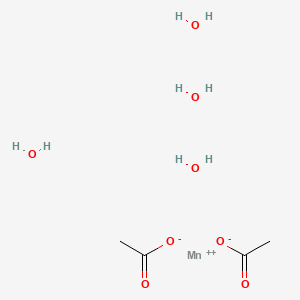

Manganese(II) acetate tetrahydrate (Mn(C₂H₃O₂)₂·4H₂O) is a pink crystalline compound widely used in industrial and research applications.

Vorbereitungsmethoden

Manganese(II) acetate tetrahydrate can be synthesized through several methods:

- Mn3O4 + 2 CH3CO2H → Mn(CH3CO2)2 + Mn2O3 + H2O

- MnCO3 + 2 CH3CO2H → Mn(CH3CO2)2 + CO2 + H2O

Laboratory Synthesis: One common method involves treating manganese(II,III) oxide (Mn3O4) or manganese(II) carbonate (MnCO3) with acetic acid.

Industrial Production: Industrially, manganese acetate tetrahydrate is produced by dissolving manganese carbonate in acetic acid, followed by crystallization.

Analyse Chemischer Reaktionen

Thermal Decomposition

Manganese(II) acetate tetrahydrate undergoes controlled thermal degradation to form manganese oxides. The decomposition pathway depends on temperature and atmospheric conditions:

| Temperature Range (°C) | Product Formed | Reaction Equation |

|---|---|---|

| 80–120 | Loss of hydration | |

| 210–320 | Manganese(II,III) oxide () | |

| >320 | Manganese(II) oxide () |

Thermogravimetric analysis (TGA) reveals a 55% mass loss at 320°C, consistent with manganese oxide formation .

Oxidation Reactions

The compound acts as an oxidation catalyst in organic and inorganic systems:

Organic Substrate Oxidation

In basic media, oxidizes Mn(II) to Mn(IV), producing manganese dioxide ():

Catalytic Applications:

| Reaction Type | Substrate | Conditions | Product |

|---|---|---|---|

| Alcohol oxidation | Benzyl alcohol | , 80°C | Benzaldehyde () |

| Alkene epoxidation | Styrene | , 60°C | Styrene oxide |

These reactions exhibit turnover frequencies (TOF) up to in optimized systems .

Reduction Reactions

Manganese(II) acetate serves as a mild reducing agent in redox processes:

Metal Ion Reduction

In acidic solutions, it reduces silver ions to metallic silver:

Electrochemical Behavior

Cyclic voltammetry in 1M shows a reduction peak at (vs. SCE), corresponding to .

Ligand Substitution Reactions

The acetate ligands () are replaceable under specific conditions:

With Halides

In concentrated HCl, chloride displaces acetate:

With Sulfates

Sulfate ions replace acetate in aqueous :

Coordination Chemistry

The compound forms coordination polymers and complexes:

With Ionic Liquids

Reaction with 1-ethyl-3-methylimidazolium acetate () yields:

This structure features octahedral Mn(II) centers bridged by acetate ligands, stable up to 260°C .

Neutralization with Bases

In alkaline solutions, manganese hydroxide precipitates:

Manganese Oxide Nanoparticles

Hydrothermal treatment at 180°C produces nanoparticles (20–50 nm):

Heavy Metal Removal

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Oxidation Catalyst : Manganese(II) acetate tetrahydrate is widely used as a catalyst in oxidation reactions. It promotes the oxidation of various organic compounds using oxygen or peroxides as oxidizing agents, making it essential in organic synthesis .

Esterification Reactions : The compound facilitates esterification processes, which are crucial in producing esters used in fragrances and flavorings .

Polymerization : It acts as a catalyst or co-catalyst in the polymerization of organic compounds, including polyesters .

Material Science

Synthesis of Manganese Oxides : this compound serves as a precursor for synthesizing manganese oxides like MnO and Mn3O4 through thermal decomposition. This application is significant in developing materials for batteries and catalysts .

| Material | Synthesis Method | Application |

|---|---|---|

| MnO | Thermal decomposition of manganese acetate | Battery electrodes |

| Mn3O4 | Solvothermal synthesis | Catalysts for oxidation reactions |

Agricultural Applications

Animal Feed Supplement : Manganese is an essential micronutrient for livestock and poultry. This compound is used in animal feed formulations to promote growth and bone development .

Dyeing and Pigments

This compound is utilized as a mordant in dyeing processes. It aids in fixing dyes to fabrics and is involved in producing manganese-based colorants that yield various shades .

Analytical Chemistry

In analytical laboratories, manganese(II) acetate serves as a reagent for detecting organic compounds and metal ions. Its ability to form complexes with various substances makes it valuable for analytical applications .

Case Study 1: Synthesis of Manganese Oxide Nanostructures

A recent study demonstrated the use of this compound to synthesize sponge-like Mn3O4 nanostructures via a top-down approach at low temperatures. The resulting material exhibited high surface area, enhancing its applicability in catalysis .

Case Study 2: Energy Storage Solutions

Research exploring manganese acetate hydrate solutions highlighted their unique thermal behaviors and transport properties, indicating potential applications in energy storage systems such as batteries .

Wirkmechanismus

The mechanism of action of manganese acetate tetrahydrate involves its ability to act as a catalyst in various chemical reactions. The manganese ion (Mn2+) can participate in redox reactions, facilitating the transfer of electrons and stabilizing reaction intermediates. This property makes it valuable in processes such as the oxidation of organic compounds .

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

- Molecular formula : Mn(C₂H₃O₂)₂·4H₂O

- Molar mass : 245.087 g/mol

- Appearance : Pale pink crystals

- Melting point : ~80°C

- Density : 1.59 g/cm³

- Solubility : Highly soluble in water and polar solvents .

Comparison with Other Manganese Salts

Manganese(III) Acetylacetonate

- Catalytic performance :

- Mechanism : Manganese(II) acetate’s lower activity is attributed to aqua ligands delaying autoxidation .

Manganese Chloride and Sulfate

- Solubility and reactivity :

Manganese 2-Ethylhexanoate

- Performance : Superior drying activity in coatings compared to manganese(II) acetate due to better ligand dissociation .

Comparison with Other Metal Acetates

Cobalt(II) Acetate Tetrahydrate

- Applications: Used in Li-rich layered oxides (e.g., LiNiCoMnO₂) alongside manganese(II) acetate . Higher thermal stability (melting point ~140°C) compared to manganese(II) acetate (80°C) .

Nickel(II) Acetate Tetrahydrate

- Role in synthesis : Co-doped with manganese(II) acetate in sol-gel methods for thin films (e.g., Mn:NiO) .

Magnesium Acetate Tetrahydrate

- Safety : Lower toxicity than manganese(II) acetate; used in de-icing and pharmaceuticals .

- Solubility : Higher water solubility (1.45 g/cm³ density) but similar melting point (~80°C) .

Catalysis

| Compound | Application | Performance Notes | Reference |

|---|---|---|---|

| Mn(II) acetate | Single-atom catalysts | High metal loading (2.5–5N purity) | |

| Co(II) acetate | Battery materials | Enhances energy density in LiCoO₂ |

Table 1: Physical and Chemical Properties

| Compound | Formula | Melting Point | Density (g/cm³) | Key Applications |

|---|---|---|---|---|

| Mn(II) acetate tetrahydrate | Mn(C₂H₃O₂)₂·4H₂O | 80°C | 1.59 | Catalysts, nanomaterials |

| Co(II) acetate tetrahydrate | Co(C₂H₃O₂)₂·4H₂O | ~140°C | 1.705 | Battery cathodes |

| Mg(II) acetate tetrahydrate | Mg(C₂H₃O₂)₂·4H₂O | ~80°C | 1.45 | De-icing, pharmaceuticals |

Table 2: Catalytic Performance in Alkyd Resins

| Compound | Tack-Free Time | Dry-Through Time (τ₄) |

|---|---|---|

| Mn(II) acetate | Longer | <10 hours |

| Mn(III) acetylacetonate | Shorter | Not specified |

| Co-based driers | Moderate | >15 hours |

Biologische Aktivität

Manganese(II) acetate tetrahydrate (CAS 6156-78-1) is a coordination compound with the formula . This compound has garnered attention in various fields of biological research due to its unique properties and potential applications. Understanding its biological activity is crucial for leveraging its benefits in medicinal chemistry, biochemistry, and environmental science.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molar Mass | 245.09 g/mol |

| Density | 1.58 g/cm³ (25 °C) |

| Melting Point | 80 °C |

| Solubility | 233 g/L |

| LD50 (oral, rat) | 3730 mg/kg |

Biological Activity

This compound exhibits several biological activities, primarily due to the role of manganese as an essential trace element in biological systems. It is involved in various enzymatic processes, particularly as a cofactor for enzymes like superoxide dismutase (SOD), which plays a critical role in protecting cells from oxidative damage.

- Antioxidant Properties : Manganese is integral to the function of SOD, which catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby mitigating oxidative stress.

- Enzymatic Cofactor : It acts as a cofactor for various enzymes involved in metabolic pathways, including those related to carbohydrate metabolism and energy production.

- Neuroprotective Effects : Research has indicated that manganese compounds may exert protective effects on neuronal cells, potentially influencing conditions like Parkinson's disease through modulation of oxidative stress and inflammation.

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated significant reductions in cell death and oxidative markers in treated cells compared to controls, suggesting potential therapeutic applications for neurodegenerative diseases .

Study 2: Antimicrobial Activity

Research investigated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated inhibitory effects on certain Gram-negative bacteria, indicating its potential use as an antibacterial agent .

Study 3: Enzyme Activity Modulation

In vitro studies showed that manganese(II) acetate can enhance the activity of certain enzymes involved in detoxification processes, suggesting its role in bioremediation efforts .

Toxicological Considerations

Despite its beneficial properties, manganese compounds can exhibit toxicity at elevated levels. The LD50 value indicates that while this compound has a relatively low acute toxicity profile, caution is warranted when considering therapeutic applications or environmental exposure .

Q & A

Basic Questions

Q. What are the standard laboratory protocols for synthesizing Manganese(II) acetate tetrahydrate, and how can purity be ensured?

this compound is typically synthesized by reacting manganese precursors (e.g., MnO₂ or MnCO₃) with glacial acetic acid under controlled conditions. A common method involves dissolving MnCO₃ in acetic acid with stirring at 80–100°C, followed by filtration and crystallization at room temperature . Purity is ensured through techniques like X-ray diffraction (XRD) to confirm crystallinity, thermogravimetric analysis (TGA) to verify hydration levels, and inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify manganese content .

Q. What safety measures are critical when handling this compound to prevent exposure risks?

Key safety protocols include:

- Using local exhaust ventilation to avoid inhalation of dust.

- Wearing nitrile gloves , lab coats, and safety goggles to prevent skin/eye contact.

- Storing the compound in airtight containers away from strong oxidizers or acids .

- In case of exposure, rinse eyes with water for 15 minutes and seek medical attention for persistent irritation . Chronic exposure risks include neurological effects ("manganese poisoning"), necessitating strict adherence to occupational exposure limits (OELs) .

Q. Which spectroscopic or analytical techniques are most effective for characterizing this compound’s structural and compositional integrity?

- XRD : Confirms the crystalline structure and phase purity .

- FTIR : Identifies acetate ligand coordination and hydration states .

- TGA : Quantifies water content (tetrahydrate vs. anhydrous forms) .

- Elemental analysis : Validates Mn²⁺ content via titration or ICP-OES .

Advanced Research Questions

Q. How does the choice of precursor (e.g., MnO₂ vs. MnCO₃) influence the synthesis efficiency and properties of this compound in catalytic applications?

MnO₂ is often preferred for its higher oxidation state and reactivity, yielding faster reaction kinetics, while MnCO₃ may produce fewer impurities due to milder acidity requirements . However, MnCO₃-derived acetate tetrahydrate may exhibit superior crystallinity, enhancing its performance as a catalyst in oxidation reactions (e.g., polyester production) . Researchers should optimize precursor selection based on reaction scalability and desired catalytic activity.

Q. What methodological approaches address discrepancies in reported catalytic activities of this compound in oxidation-reduction reactions?

Contradictions in catalytic efficiency often arise from variations in:

- Solvent systems (e.g., aqueous vs. acetic acid media).

- Temperature regimes (e.g., 80°C for polymerization vs. room temperature for dye fixation) .

- Co-catalyst presence (e.g., Cu²⁺ additives in hypergolic propellants) . Standardizing reaction conditions and using controlled kinetic studies (e.g., UV-Vis monitoring of redox intermediates) can resolve these discrepancies .

Q. What advanced strategies enhance the role of this compound in the hydrothermal synthesis of bimetallic MOFs for CO₂ capture?

Microwave-assisted synthesis with Mn(CH₃COO)₂·4H₂O and Zn²⁺/Co²⁺ precursors improves crystallinity and reduces reaction time for bimetallic MOFs (e.g., Zn-Mn UTSA-16). Key factors include:

- Precursor molar ratios (1:1 to 1:3 Mn:Co/Zn) .

- Citric acid templating to control pore structure .

- Post-synthetic activation (e.g., solvent exchange with ethanol) to enhance CO₂ adsorption capacity .

Q. How can researchers evaluate the antimicrobial efficacy of Schiff base complexes derived from this compound, and what factors influence bioactivity?

- Synthesis : React Mn(CH₃COO)₂·4H₂O with Schiff base ligands (e.g., salicylaldehyde derivatives) in ethanol under reflux .

- Bioactivity testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with controls for solvent effects .

- Structure-activity correlation : X-ray crystallography and DFT calculations can link ligand substituents (e.g., electron-withdrawing groups) to enhanced antimicrobial potency .

Eigenschaften

IUPAC Name |

manganese(2+);diacetate;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Mn.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESXSDZNZGSWSP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Mn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14MnO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210566 | |

| Record name | Manganese acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light red transparent solid; [Merck Index] Light pink hygroscopic crystals; [Acros Organics MSDS] | |

| Record name | Manganese(II) acetate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6156-78-1 | |

| Record name | Manganese acetate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006156781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, manganese(2+) salt, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE ACETATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TO51D176N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.